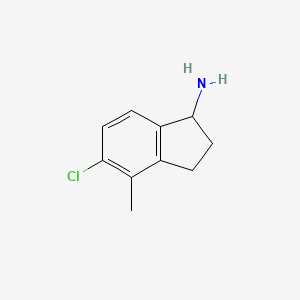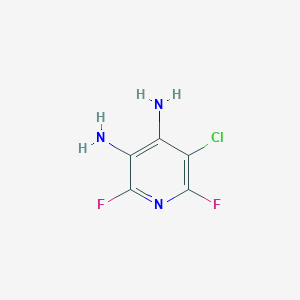
2-Ethyl-2-fluoro-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-2-fluoro-2,3-dihydro-1H-inden-1-one is an organic compound belonging to the class of fluorinated indanones This compound is characterized by the presence of a fluorine atom and an ethyl group attached to the indanone core The indanone structure is a bicyclic system consisting of a benzene ring fused to a cyclopentanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-2-fluoro-2,3-dihydro-1H-inden-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indanone core, which can be derived from commercially available starting materials such as indanone or its derivatives.
Fluorination: The introduction of the fluorine atom is achieved through electrophilic fluorination reactions. Common reagents for this step include Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Ethylation: The ethyl group is introduced via alkylation reactions using ethyl halides (e.g., ethyl bromide) in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the ketone group to an alcohol. Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium methoxide (NaOMe) or potassium cyanide (KCN) are commonly employed.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol, LiAlH₄ in ether.
Substitution: NaOMe in methanol, KCN in dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indanones with various functional groups.
Scientific Research Applications
2-Ethyl-2-fluoro-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-ethyl-2-fluoro-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes. The ethyl group may influence the compound’s binding affinity to target proteins. Overall, the compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and cellular signaling pathways.
Comparison with Similar Compounds
2,3-Dihydro-1H-inden-1-one: Lacks the fluorine and ethyl groups, resulting in different chemical and physical properties.
2-Fluoro-2,3-dihydro-1H-inden-1-one: Contains the fluorine atom but lacks the ethyl group.
2-Ethyl-2,3-dihydro-1H-inden-1-one: Contains the ethyl group but lacks the fluorine atom.
Uniqueness: 2-Ethyl-2-fluoro-2,3-dihydro-1H-inden-1-one is unique due to the presence of both fluorine and ethyl groups, which impart distinct chemical reactivity and biological activity. The combination of these substituents enhances the compound’s potential for diverse applications in research and industry.
Properties
Molecular Formula |
C11H11FO |
|---|---|
Molecular Weight |
178.20 g/mol |
IUPAC Name |
2-ethyl-2-fluoro-3H-inden-1-one |
InChI |
InChI=1S/C11H11FO/c1-2-11(12)7-8-5-3-4-6-9(8)10(11)13/h3-6H,2,7H2,1H3 |
InChI Key |
RBLUBDKHUUKZMC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2=CC=CC=C2C1=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-Azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B11911313.png)


![Benzo[b][1,8]naphthyridine](/img/structure/B11911330.png)
![3-Methyl-3-azaspiro[5.5]undecan-9-one](/img/structure/B11911353.png)

![Indeno[2,1-b]pyran, 2-methyl-](/img/structure/B11911366.png)


![Pyrazolo[1,5-a]pyridin-5-ylmethanol hydrochloride](/img/structure/B11911392.png)

![7-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carbaldehyde](/img/structure/B11911400.png)
